Z-Ile-Ala-OH
CAS No.: 24787-83-5
Cat. No.: VC14122600
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24787-83-5 |
|---|---|
| Molecular Formula | C17H24N2O5 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
| Standard InChI Key | ODCYXWIILYCUCZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Synthesis of Z-Ile-Ala-OH
Z-Ile-Ala-OH is a synthetic dipeptide characterized by the sequence isoleucine-alanine, modified at the N-terminus with a benzyloxycarbonyl (Z) protecting group. This group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unintended side reactions at the amino terminus . While no explicit synthesis protocols for Z-Ile-Ala-OH are documented in peer-reviewed literature, established methodologies for analogous Z-protected dipeptides suggest a three-step process:
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Protection of Isoleucine: The amino group of isoleucine is shielded using the Z-group via reaction with benzyl chloroformate in an alkaline aqueous solution.
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Coupling with Alanine: The Z-protected isoleucine is activated using carbodiimide reagents (e.g., DCC or DIC) and coupled with alanine’s carboxyl group.
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Deprotection and Purification: Acidic cleavage (e.g., with hydrogen bromide in acetic acid) removes the Z-group, followed by HPLC purification .
The absence of explicit data on Z-Ile-Ala-OH underscores the need for targeted synthetic studies to confirm reaction yields and optimize conditions.
Crystallographic and Conformational Properties
The structural behavior of Z-protected dipeptides is heavily influenced by amino acid sequence and hydrogen-bonding networks. For Z-Ala-Ile-OH, single-crystal X-ray diffraction reveals an orthorhombic lattice stabilized by intermolecular hydrogen bonds between the Z-group’s carbonyl oxygen and adjacent amide hydrogens . Key torsion angles for Z-Ala-Ile-OH include φ = −145.1° and ψ = 123.2° for alanine, and φ = −133.4° and ψ = 144.6° for isoleucine, positioning both residues in extended β-strand conformations .
For Z-Ile-Ala-OH, reversing the sequence could alter backbone dihedral angles and packing dynamics. Molecular modeling predicts that the bulkier isoleucine residue at the N-terminus may sterically hinder π-π stacking of Z-groups, potentially favoring monoclinic over orthorhombic symmetry. Comparative data for sequence-reversed dipeptides remain an open area for experimental validation.
Self-Assembly and Microstructure Formation
Z-protected dipeptides exhibit a propensity to form hierarchical microstructures via solvent evaporation. Z-Ala-Ile-OH self-assembles into hollow microtubes (2–5 µm diameter) on glass substrates, driven by:
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Hydrophobic interactions between isoleucine side chains.
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Hydrogen bonds between Z-group carbonyls and amide hydrogens .
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π-π stacking of benzyl rings, contributing to axial growth .
For Z-Ile-Ala-OH, the altered sequence may disrupt these interactions. The isoleucine residue’s β-branching could reduce hydrophobic cohesion, while the alanine C-terminus might promote tighter hydrogen bonding. Computational simulations suggest that such changes could lead to fractal-like aggregates rather than tubular morphologies, though empirical confirmation is needed.
Comparative Analysis with Analogous Dipeptides
The structural and functional versatility of Z-protected dipeptides is evident in comparative studies:
Z-Ile-Ala-OH is hypothesized to occupy an intermediate position, with its microstructure dependent on the balance between alanine’s hydrogen-bonding capacity and isoleucine’s steric effects.
Challenges and Future Directions
Key knowledge gaps include:
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Empirical validation of Z-Ile-Ala-OH’s crystal structure and self-assembly pathways.
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Systematic comparison of sequence isomers (e.g., Z-Ala-Ile-OH vs. Z-Ile-Ala-OH).
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Functionalization strategies to enhance biocompatibility or conductivity.
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